6-Oxabicyclo[3.2.1]octan-7-one
Description
6-Oxabicyclo[3.2.1]octan-7-one (CAS 4350-83-8) is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Key physical properties include a density of 1.141 g/cm³, a boiling point of 254.8°C, and a flash point of 99.8°C . Structurally, it consists of a fused bicyclic framework with an oxygen atom in the six-membered ring and a ketone group at the bridgehead position.
This compound is notable for its dual role in polymer chemistry and pharmaceutical synthesis:
- Polymer Applications: It serves as a hybrid monomer in ring-opening polymerization, combining high polymerizability (like ε-caprolactone) and efficient depolymerizability (like γ-butyrolactone) due to its [3.2.1]-bicyclic architecture .
- Pharmaceutical Intermediate: Derivatives such as (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one are critical intermediates in synthesizing FXa inhibitors like edoxaban, an anticoagulant .
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVBULDFFNFYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304818 | |
| Record name | 6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-83-8 | |
| Record name | NSC167473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods: Industrial production methods for 6-Oxabicyclo[3.2.1]octan-7-one are designed to be efficient and scalable. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding ketones.
Reduction: Reduction reactions using lithium aluminium hydride can convert the compound into amino alcohols.
Substitution: The lactone ring can be opened with amines to form amides, which can then be further reduced.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Lithium aluminium hydride in an inert atmosphere.
Substitution: Amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Bicyclic ketones.
Reduction: Amino alcohols.
Substitution: Amides.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis
6-Oxabicyclo[3.2.1]octan-7-one serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural characteristics enable it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse derivatives.
- Oxidation Reactions : The compound can be oxidized using reagents like manganese dioxide to yield bicyclic ketones.
- Reduction Reactions : It can be reduced with lithium aluminium hydride to form amino alcohols.
- Substitution Reactions : The lactone ring can be opened with amines to form amides, which can then undergo further transformations.
Biological Applications
Potential Therapeutic Properties
Research has indicated that 6-Oxabicyclo[3.2.1]octan-7-one may exhibit significant biological activities, making it a candidate for therapeutic applications. Studies have explored its interactions with various biomolecules and its potential as a precursor in drug synthesis.
- Enzyme Interaction Studies : The compound has been employed in biochemical assays to investigate enzyme mechanisms and metabolic pathways, revealing its potential role in modulating enzyme activities.
- Anticoagulant Activity : Derivatives of this compound have shown promise as anticoagulants by inhibiting coagulation factor Xa, suggesting potential utility in developing new anticoagulant therapies.
Industrial Applications
Material Science and Polymer Production
In industrial settings, 6-Oxabicyclo[3.2.1]octan-7-one is utilized in the production of materials with specific properties. Its unique structure allows it to be incorporated into polymers and resins, enhancing their performance characteristics.
Study on Anticoagulant Activity
A notable study synthesized derivatives of 6-Oxabicyclo[3.2.1]octan-7-one to evaluate their efficacy as anticoagulants. The findings demonstrated that certain derivatives exhibited potent inhibition of coagulation factor Xa, indicating their potential for therapeutic use in thrombotic diseases.
Enzyme Inhibition Studies
Research has also highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent for treating metabolic disorders.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Oxabicyclic Lactones
6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
- Structure : Contains two oxygen atoms in the bicyclic system (6,8-dioxa) .
- Reactivity : Undergoes ring-opening polymerization (ROP) to form polyesters, similar to 6-oxabicyclo[3.2.1]octan-7-one, but with altered thermal stability due to the additional oxygen atom .
- Applications : Primarily studied for biodegradable polymer synthesis .
Karahanalactone (8,8-Dimethyl-2-methylene-6-oxabicyclo[3.2.1]octan-7-one)
Azabicyclic Lactams
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
- Structure : Replaces one oxygen atom with nitrogen, forming a lactam .
- Reactivity : Undergoes cationic oligomerization via 5C-6N bond scission instead of typical amide bond cleavage, attributed to protonation at the oxamide unit .
6-Azabicyclo[3.2.1]octan-7-one Derivatives
Diazabicyclic Compounds
1,6-Diazabicyclo[3.2.1]octan-7-one
Substituted Derivatives
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
- Synthesis : Produced via bromination of 3-cyclohexene-1-carboxylic acid derivatives using N-bromosuccinimide .
- Applications : Intermediate in edoxaban synthesis; bromine atom introduces stereochemical complexity critical for drug activity .
Crystal Structure Insights
Comparative Data Table
Biological Activity
6-Oxabicyclo[3.2.1]octan-7-one is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
6-Oxabicyclo[3.2.1]octan-7-one features a unique bicyclic structure that includes an oxygen atom, which influences its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.
Biological Activity
Research indicates that 6-Oxabicyclo[3.2.1]octan-7-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against various bacterial strains through mechanisms that involve interference with bacterial cell wall synthesis or metabolic pathways .
- Antiplasmodial Activity : There is evidence indicating that derivatives of this compound may exhibit antiplasmodial activity, which could be significant in the treatment of malaria .
- Insecticidal Properties : Studies have demonstrated that certain derivatives of 6-Oxabicyclo[3.2.1]octan-7-one possess insecticidal activity, suggesting potential applications in pest control .
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets within biological systems. The compound's structural features allow it to fit into binding sites on enzymes or receptors, modulating their activity and influencing biochemical pathways.
Synthesis
The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with brominating agents in the presence of bases like calcium oxide or calcium hydroxide. The use of solvents such as dichloromethane or toluene is common in the reaction process .
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Cyclohex-3-ene-1-carboxylic acid + N-bromosuccinimide | Base (CaO/Ca(OH)₂), solvent (DCM/Toluene) |
| 2 | Reaction completion | Purification via chromatography |
Case Studies
Several studies have investigated the biological activity and potential applications of 6-Oxabicyclo[3.2.1]octan-7-one:
- Antibacterial Studies : A study evaluated the antibacterial properties using disk diffusion assays, revealing significant inhibition zones against Gram-positive bacteria .
- Antiplasmodial Activity : Research on derivatives indicated an IC50 value as low as 4.7 µg/ml for the most potent fraction against Plasmodium falciparum, highlighting its potential as a lead compound for antimalarial drug development .
- Insecticidal Activity : The insecticidal efficacy of derivatives was assessed against various insect species, showing promising results that suggest further exploration for agricultural applications .
Q & A
Q. Can 6-Oxabicyclo[3.2.1]octan-7-one serve as a scaffold for β-lactamase inhibitors?
- Methodological Answer : Structural analogs (e.g., 1,6-diazabicyclo[3.2.1]octan-7-one) inhibit β-lactamase by mimicking transition states. Docking studies with 6-oxabicyclic derivatives could identify competitive binding motifs. Synthesis of hybrid scaffolds (e.g., oxabicyclo-β-lactams) is proposed to enhance binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
